molecular formula C14H14N4O2S B2480758 N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1203362-26-8

N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B2480758
CAS RN: 1203362-26-8
M. Wt: 302.35
InChI Key: PAOHORUHDIMYHO-UHFFFAOYSA-N
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Description

“N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide” is a chemical compound that has been studied for its potential applications in various fields. Unfortunately, there is limited information available specifically about this compound .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide:

Anti-Cancer Activity

This compound has shown promising anti-cancer properties. It has been evaluated for its cytotoxicity against various cancer cell lines, including Colo205, U937, MCF7, and A549. The compound induces G2/M cell cycle arrest and significantly increases p53 levels, leading to apoptosis through mitochondrial pathways . This makes it a potential candidate for further biological testing in in vivo colon cancer models.

Anti-Inflammatory Properties

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity. These derivatives inhibit COX-1 and COX-2 enzymes, which are key players in the inflammatory process. The compounds have shown high IC50 values for COX-1 inhibition and excellent COX-2 selectivity indices, making them potential candidates for anti-inflammatory drug development .

Corrosion Inhibition

The compound has been studied for its corrosion inhibition properties, particularly on low-carbon steel. It forms a dense protective coating on the metal surface through mixed interactions, which is confirmed by surface analysis techniques like atomic force microscopy (AFM) and scanning electron microscopy (SEM). This application is crucial for extending the lifespan of metal structures and reducing maintenance costs .

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,4-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-8-7-18(2)17-12(8)13(19)16-14-15-10-5-4-9(20-3)6-11(10)21-14/h4-7H,1-3H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOHORUHDIMYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide

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